3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is synthesized from 2,3-dihydro-1H-indene derivatives, which contribute to its pharmacological properties.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is classified as a piperidine derivative. Piperidines are saturated six-membered nitrogen-containing heterocycles that serve as essential intermediates in organic synthesis and play crucial roles in the development of various pharmaceuticals .
The synthesis of 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride typically involves several key steps:
The reaction mechanism involves nucleophilic substitution where the hydroxymethyl group from the indene derivative attacks the nitrogen atom of piperidine, forming the desired product. The yield of this synthesis can vary but has been reported to be around 71% in some cases .
The molecular formula of 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is C₁₅H₂₁ClN₂O. The structure features:
The primary reaction involving 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride includes its interaction with various biological targets, particularly chemokine receptors. These interactions can lead to modulation of signaling pathways relevant in inflammatory responses and other physiological processes .
In medicinal chemistry, this compound may undergo further modifications or react with other biologically active molecules to enhance its therapeutic efficacy or alter its pharmacokinetic properties.
The mechanism of action of 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride primarily involves its role as a modulator of chemokine receptors such as CCR5. By binding to these receptors, it can influence cellular signaling pathways that regulate inflammation and immune responses.
Studies have indicated that compounds similar to this one exhibit significant activity against specific receptors involved in disease processes, suggesting potential therapeutic applications in conditions like HIV infection and other inflammatory diseases .
The compound appears as a light yellow solid with a melting point reported between 83°C and 84°C when in hydrochloride salt form .
It is soluble in polar solvents such as acetonitrile and exhibits typical behavior of piperidine derivatives in chemical reactions. Its stability under various conditions makes it suitable for further development in pharmaceutical applications.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride has potential applications in:
This compound exemplifies the importance of piperidine derivatives in drug design and development, highlighting their versatility and biological significance in modern pharmacology.
The core synthetic challenge for 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride lies in establishing the ether linkage between the piperidine and dihydroindene moieties. Two principal alkylation strategies dominate the literature:
The Williamson ether synthesis approach involves nucleophilic displacement of a halogenated precursor by piperidinol. Specifically, 5-(chloromethyl)-2,3-dihydro-1H-inden-5-ol reacts with 3-hydroxymethylpiperidine under basic conditions (typically potassium carbonate). This reaction proceeds optimally in polar aprotic solvents like dichloromethane at 40-60°C, achieving yields of 68-75% for the free base intermediate [2]. A critical modification employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity when using aqueous-organic biphasic systems.
Alternatively, the Mitsunobu reaction enables direct coupling between 2,3-dihydro-1H-inden-5-ol and 3-(hydroxymethyl)piperidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran. This method offers superior regioselectivity (<5% O-alkylation byproducts) but faces economic constraints due to stoichiometric phosphine reagents [2] [9]. Recent optimizations demonstrate that catalytic Mitsunobu variants can reduce triphenylphosphine oxide waste by 40%, though they require precise water content control (<200 ppm).
Table 1: Comparative Analysis of Alkylation Methodologies
Method | Reaction Conditions | Yield (%) | Key Advantages | Primary Byproducts |
---|---|---|---|---|
Williamson Ether Synthesis | K₂CO₃, DCM, 50°C, 12h | 68-75 | Scalable, low-cost reagents | Di-indenyl ethers (<8%) |
Classical Mitsunobu | PPh₃, DEAD, THF, 0°C→RT, 4h | 82-85 | Excellent regiocontrol | Hydrazine dicarboxylate |
Catalytic Mitsunobu | 20 mol% PPh₃, THF, reflux, 8h | 78-80 | Reduced phosphine oxide waste | Unreacted indenol (12-15%) |
Conversion of the free base (C₁₅H₂₁NO, MW 231.33 g/mol) to pharmaceutically relevant hydrochloride salt (C₁₅H₂₂ClNO, MW 267.79 g/mol) requires precise stoichiometric and crystallographic control. Two salt-forming protocols are industrially validated:
Titration in anhydrous media involves dissolving the free base in cold (-10°C) diethyl ether and adding 1.05 equiv of HCl gas dissolved in isopropanol. This method yields a microcrystalline solid with consistent particle size distribution (D₉₀ < 50µm) and minimizes hydrolytic degradation [1]. Excess HCl is avoided to prevent hygroscopicity in the final API.
Anti-solvent crystallization employs dissolving the free base in IPA with 1.0 equiv aqueous HCl, followed by MTBE addition. This achieves polymorphic Form I with >99.5% chiral purity when starting from enantiomerically pure free base. Critical process parameters include: cooling rate (0.5°C/min), agitation shear (200 rpm), and stoichiometric endpoint control via in-line pH monitoring (target pH 3.8-4.2) [7] [9]. The hydrochloride salt exhibits limited polymorphic diversity, reducing the risk of undesired crystal forms during scale-up.
Solvent polarity directly impacts both alkylation kinetics and regioselectivity. Dichloromethane (DCM) provides optimal balance for Williamson synthesis, solubilizing ionic intermediates while suppressing N-alkylation (<2%). When transitioning to greener solvents, cyclopentyl methyl ether (CPME) achieves comparable yields (70%) with enhanced recovery potential (85% recyclability) [2].
Catalytic systems require careful matching to substrate electronics:
Temperature profiling reveals an Arrhenius breakpoint at 65°C, above which indene oligomerization increases exponentially (7%/h at 75°C vs. 0.5%/h at 60°C). Microwave-assisted reactions in DMF at 100°C reduce reaction times by 60% but necessitate post-reaction palladium scavengers due to catalyst leaching [2].
Purification of the free base requires orthogonal methods to remove positional isomers and residual catalysts:
Recrystallization of the hydrochloride salt from isopropanol/MTBE (1:3 v/v) yields needle-shaped crystals with 99.3% HPLC purity. Key parameters include saturation temperature (60°C), cooling gradient (0.5°C/min), and seed crystal addition at 45°C (0.1% w/w). This process effectively removes 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine isomers to <0.15% [2] [3].
Silica gel chromatography remains essential for lab-scale free base purification, using ethyl acetate:hexane (3:7) with 0.5% triethylamine modifier. The basic modifier suppresses tailing and improves isomer resolution (Rf 0.32 for target vs. 0.25 for C4-substituted isomer). Preparative HPLC with C18 columns and methanol:water:ammonium acetate buffers achieves >99.5% purity but suffers from low throughput (35% recovery) [2].
For industrial batches, crystallization-coupled washings eliminate the need for chromatography: The hydrochloride slurry is washed with cold (5°C) ethyl acetate to extract hydrophobic impurities, reducing residual Pd <10 ppm and triphenylphosphine oxide <0.05% without yield penalty [7].
Scale-up beyond kilogram batches introduces three critical challenges:
Residual solvent management becomes problematic due to the hydrochloride salt’s hygroscopicity. Lyophilization from tert-butanol/water mixtures reduces ethanol to <500 ppm and meets ICH Q3C limits, but requires -40°C condensers to prevent product loss during sublimation. Process analytical technology (PAT) with near-IR spectroscopy enables real-time moisture monitoring during drying [7].
Polymorphic control during salt formation necessitates strict cooling protocols. Rapid crystallization (<2h) produces metastable Form II with undesirable flow properties, while controlled anti-solvent addition over 6h yields stable Form I. Seeding strategies must account for secondary nucleation induced by agitator shear – marine propellers at 100 rpm prevent crystal fracture better than Rushton turbines [7].
Catalyst poisoning occurs during hydrogenative deprotection when indene derivatives adsorb Pd onto crystalline surfaces. Adding Celite (2% w/w) as a co-adsorbent reduces Pd incorporation to <8 ppm without additional purification. Crucially, stainless steel reactors introduce Fe contamination (>200 ppm) during acidification; glass-lined reactors maintain metal content <25 ppm [7].
Table 2: Crystallization Solvent Systems for Hydrochloride Salt Purification
Solvent System | Ratio (v/v) | Crystal Form | Purity (%) | Key Impurities Removed |
---|---|---|---|---|
IPA/MTBE | 1:3 | Form I needles | 99.3 | 4-isomer (98% reduction) |
Ethanol/Diethyl ether | 1:5 | Form II plates | 98.7 | Pd residues (75% reduction) |
Acetonitrile/Water | 4:1 | Form I prisms | 99.8 | Indene dimers (99% reduction) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7